molecular formula C15H11N3O4 B2658960 2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile CAS No. 478041-12-2

2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile

Cat. No.: B2658960
CAS No.: 478041-12-2
M. Wt: 297.27
InChI Key: QYSZSBGXQUKYKM-UHFFFAOYSA-N
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Description

2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile is a chemical compound with the molecular formula C15H11N3O4 . It is a solid substance and has a molecular weight of 297.27 . The IUPAC name for this compound is 2,2-diacetyl-3-(2-nitrophenyl)-1,1-cyclopropanedicarbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11N3O4/c1-9(19)15(10(2)20)13(14(15,7-16)8-17)11-5-3-4-6-12(11)18(21)22/h3-6,13H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 297.27 .

Scientific Research Applications

Synthesis of NVP-BEZ-235 Derivative

The compound serves as a pivotal intermediate in the synthesis of NVP-BEZ-235 derivatives, which are promising for cancer treatment. A rapid synthetic method for a related compound, 3-(4-aminophenyl) cyclopropane-1, 1, 2, 2-tetracarbonitrile, from commercially available 4-nitrobenzaldehyde has been established. This work optimizes the synthetic route, achieving a total yield of 65.25% from malononitrile, highlighting its significance in medicinal chemistry (Hou et al., 2016).

Stereoselective Construction of Nitrile-substituted Cyclopropanes

The stereoselective synthesis of nitrile-substituted cyclopropanes has been achieved through intermolecular cyclopropanation between 2-diazo-2-phenylacetonitrile and electron-rich olefins. This process, catalyzed by chiral dirhodium complexes, underscores the compound's utility in creating stereocontrolled synthetic precursors for further chemical transformations (Denton et al., 2008).

Radical Acetylation Studies

Investigations into the nucleophilic addition of peroxynitrite to diacetyl, a reaction producing acetyl radicals, shed light on potential nonenzymatic acetylation pathways in biological systems. These pathways might play roles in aging and metabolic disorders, indicating the broader implications of understanding reactions involving cyclopropane derivatives and related compounds (Massari et al., 2008).

Generation of Singlet Oxygen

The reaction of glyoxal with peroxynitrite, yielding formate ion and singlet oxygen, provides insight into the molecular events underpinning oxidative stress, inflammatory processes, and aging. This study emphasizes the importance of understanding the chemical properties and reactivity of cyclopropane derivatives and their analogs in biological contexts (Massari et al., 2011).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Properties

IUPAC Name

2,2-diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-9(19)15(10(2)20)13(14(15,7-16)8-17)11-3-5-12(6-4-11)18(21)22/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSZSBGXQUKYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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